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Compound of Interest

Compound Name: Guaiactamine

Cat. No.: B097164 Get Quote

A Note on "Guaiactamine": An initial search for "Guaiactamine" did not yield specific results,

suggesting a possible misspelling of the intended compound. Based on the search results, this

guide provides a comprehensive comparison of two distinct classes of compounds with

similarly spelled names: Guanfacine and Glutamine analogs.

Part 1: Guanfacine and its Analogs
Guanfacine is a selective α2A-adrenergic receptor agonist primarily used in the treatment of

attention deficit hyperactivity disorder (ADHD).[1][2][3][4] Its therapeutic effects are attributed to

the modulation of norepinephrine signaling in the prefrontal cortex.[1][3][4] The structure-

activity relationship (SAR) of guanfacine and its analogs, such as clonidine, centers on their

affinity and selectivity for α2-adrenergic receptor subtypes.

Structure-Activity Relationship of Guanfacine Analogs
The key structural features of guanfacine and its analogs that influence their activity at α2-

adrenergic receptors include the substituted phenyl ring, the imidazoline or guanidine group,

and the nature of the linking atoms.
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Compound Structure
α2A-AR
Affinity (Ki,
nM)

α2B-AR
Affinity (Ki,
nM)

α2C-AR
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nM)

Key SAR
Observatio
ns

Guanfacine

2,6-

dichlorophen

ylacetyl

guanidine

High

100-fold

lower than

α2A

40-fold lower

than α2A

The 2,6-

dichloro

substitution

on the phenyl

ring is crucial

for high

affinity and

selectivity for

the α2A

subtype.[5]

The

guanidine

group is a

key

pharmacopho

re for

receptor

interaction.

Clonidine 2,6-dichloro-

N-(2-

imidazolin-2-

yl)aniline

High 4-fold lower

than α2A

10-fold lower

than α2A

The

imidazoline

ring is a

bioisostere of

the guanidine

group.

Clonidine is

less selective

for the α2A

subtype

compared to

guanfacine,

with

significant

affinity for
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α2B and α2C

subtypes,

which may

contribute to

its sedative

and

hypotensive

side effects.

[1][2][5]

Cirazoline

Analog

(Compound

20)

2-[(2-

cyclopropylph

enoxy)methyl

]-4,5-dihydro-

1H-imidazole

High (α1

agonist)
- -

While

primarily an

α1-agonist,

this analog

highlights the

importance of

the linker and

phenyl

substituents

in

determining

receptor

selectivity.

The

cyclopropyl

group

appears

important for

α1-selectivity.

[6]

Experimental Protocols
This assay determines the binding affinity (Ki) of test compounds for α2-adrenergic receptors.

Materials:
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Cell membranes expressing the desired α2-adrenergic receptor subtype (α2A, α2B, or

α2C).

Radioligand (e.g., [3H]clonidine or [3H]prazosin).

Test compounds (guanfacine analogs).

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2).

Glass fiber filters.

Scintillation counter.

Procedure:

Incubate cell membranes with a fixed concentration of the radioligand and varying

concentrations of the test compound in the assay buffer.

Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

Terminate the incubation by rapid filtration through glass fiber filters to separate bound and

free radioligand.

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

Measure the radioactivity retained on the filters using a scintillation counter.

Determine the IC50 value (the concentration of test compound that inhibits 50% of the

specific binding of the radioligand).

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.

This functional assay measures the ability of an agonist to activate G protein-coupled receptors

(GPCRs) like the α2-adrenergic receptor.

Materials:

Cell membranes expressing the α2-adrenergic receptor.
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[35S]GTPγS (a non-hydrolyzable GTP analog).

GDP.

Test compounds (guanfacine analogs).

Assay buffer (e.g., 50 mM HEPES, pH 7.4, containing 100 mM NaCl, 5 mM MgCl2).

Scintillation counter.

Procedure:

Pre-incubate cell membranes with GDP to ensure G proteins are in their inactive state.

Add the test compound at various concentrations to the membranes.

Initiate the reaction by adding [35S]GTPγS.

Incubate for a specific time (e.g., 30 minutes at 30°C) to allow for agonist-stimulated

[35S]GTPγS binding.

Terminate the reaction by rapid filtration.

Measure the amount of bound [35S]GTPγS using a scintillation counter.

Plot the specific binding of [35S]GTPγS as a function of the test compound concentration

to determine the EC50 (effective concentration for 50% of maximal response) and Emax

(maximal effect).

Signaling Pathway of Guanfacine
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Caption: Guanfacine signaling pathway in the prefrontal cortex (PFC).

Part 2: Glutamine and its Analogs
Glutamine is the most abundant amino acid in the body and plays a crucial role in various

metabolic processes, including serving as a key nutrient for rapidly proliferating cancer cells.[7]

Consequently, analogs of glutamine have been extensively investigated as potential anticancer

agents, primarily by targeting the enzyme glutaminase (GLS), which catalyzes the conversion

of glutamine to glutamate.[7]

Structure-Activity Relationship of Glutamine Analogs
(Glutaminase Inhibitors)
The SAR for glutamine analogs as glutaminase inhibitors focuses on modifications to the

glutamine backbone that enhance binding to the enzyme's active site and inhibit its catalytic

activity.
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Compound Structure Target Activity (IC50)
Key SAR
Observations

L-Glutamine

(S)-2,5-diamino-

5-oxopentanoic

acid

Endogenous

Substrate
N/A

The natural

substrate for

glutaminase.

CB-839

N-(5-(4-(6-((2-(3-

fluorophenyl)-1H-

imidazol-5-

yl)methyl)amino)

pyrimidin-4-

yl)thiazol-2-

yl)acetamide

GLS1 ~20 nM

A potent and

selective

allosteric inhibitor

of GLS1. The

complex

heterocyclic

structure is

optimized for

binding to a non-

active site

pocket, leading

to high potency

and selectivity.[8]

[9]

6-Diazo-5-oxo-L-

norleucine

(DON)

(S)-2-amino-6-

diazo-5-

oxohexanoic acid

GLS and other

glutamine-

utilizing enzymes

Micromolar

range

A glutamine

mimic that

covalently

modifies the

active site of

glutaminases. Its

lack of specificity

for GLS1 leads

to broader

biological effects.

Acivicin (αS,5S)-α-amino-

3-chloro-4,5-

dihydro-5-

isoxazoleacetic

acid

Glutamine

Synthetase and

other glutamine-

utilizing enzymes

Micromolar

range

A broad-

spectrum

glutamine

antagonist that

inhibits multiple

enzymes
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involved in

glutamine

metabolism.[10]

Azaserine

O-(2-

diazoacetyl)-L-

serine

Glutamine

Synthetase and

other glutamine-

utilizing enzymes

Micromolar

range

Another broad-

spectrum

glutamine

antagonist that

acts as an

irreversible

inhibitor.[10]

Experimental Protocols
This assay measures the ability of test compounds to inhibit the activity of glutaminase.

Materials:

Recombinant human GLS1 enzyme.

L-glutamine (substrate).

Assay buffer (e.g., Tris-HCl buffer, pH 8.6).

Coupled enzyme system (e.g., glutamate dehydrogenase) and cofactors (e.g., NAD+) to

detect glutamate production.

Test compounds (glutamine analogs).

Microplate reader (spectrophotometer or fluorometer).

Procedure:

Add the GLS1 enzyme to wells of a microplate containing the assay buffer.

Add the test compounds at various concentrations.

Pre-incubate to allow for inhibitor binding.
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Initiate the reaction by adding L-glutamine.

Incubate at 37°C for a specific time (e.g., 30-60 minutes).

Add the detection reagents (coupled enzyme system) that will produce a colorimetric or

fluorescent signal proportional to the amount of glutamate produced.

Measure the absorbance or fluorescence using a microplate reader.

Calculate the percent inhibition for each concentration of the test compound and

determine the IC50 value.[8][9]

This assay assesses the effect of glutamine analog treatment on the viability and proliferation

of cancer cells.

Materials:

Cancer cell line of interest (e.g., breast cancer, leukemia).

Cell culture medium and supplements.

Test compounds (glutamine analogs).

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

Solubilizing agent (e.g., DMSO or SDS solution).

96-well microplates.

Microplate reader.

Procedure:

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to

adhere overnight.

Treat the cells with various concentrations of the glutamine analogs for a specific duration

(e.g., 24, 48, or 72 hours).
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After the treatment period, add MTT solution to each well and incubate for 2-4 hours at

37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to

purple formazan crystals.

Add the solubilizing agent to dissolve the formazan crystals.

Measure the absorbance of the purple solution at a wavelength of ~570 nm using a

microplate reader.

Calculate the percentage of cell viability relative to untreated control cells and determine

the IC50 value, which is the concentration of the compound that causes 50% inhibition of

cell growth.[11][12][13][14]

Signaling Pathway of Glutamine Metabolism in Cancer
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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